molecular formula C19H21N3O4S2 B2686587 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 941950-69-2

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide

Cat. No. B2686587
CAS RN: 941950-69-2
M. Wt: 419.51
InChI Key: PQFJFUJYKLYEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : Research has focused on synthesizing novel heterocyclic compounds, such as benzothiadiazinyl derivatives, for their potential anti-inflammatory and analgesic properties. These compounds, including various benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, have been tested for anticancer activity against several cancer cell lines, indicating the diverse biological activities that such structures can possess (Kamal et al., 2011).

  • Insecticidal Assessment : The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for potential insecticidal properties against pests like Spodoptera littoralis. This indicates the agricultural and pest control applications of such chemical structures (Fadda et al., 2017).

  • Imaging Brain Receptors : Aryloxyanilide ligands, related to the structural domain of the queried compound, have been developed for imaging brain peripheral benzodiazepine receptors in vivo, showcasing the compound's potential use in neurological research and diagnostic imaging (Briard et al., 2008).

properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-22-16-6-4-5-7-17(16)28(24,25)21-19(22)27-13-18(23)20-12-14-8-10-15(26-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFJFUJYKLYEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide

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